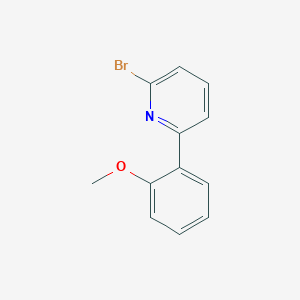

2-Bromo-6-(2-methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

2-bromo-6-(2-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10BrNO/c1-15-11-7-3-2-5-9(11)10-6-4-8-12(13)14-10/h2-8H,1H3 |

InChI Key |

ZIHYLGTWNRGVOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CC=C2)Br |

Origin of Product |

United States |

Coordination Chemistry and Ligand Design Principles

2-Bromo-6-(2-methoxyphenyl)pyridine as a Ligand Precursor

This compound is a versatile building block, or precursor, for the synthesis of more complex, custom-designed ligands. Its utility stems from the presence of two key features: the pyridine (B92270) nitrogen atom, which can readily coordinate to a metal center, and the bromo group at the 2-position, which serves as a reactive handle for further molecular elaboration.

The bromine atom can be substituted through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of other functional groups at this position, effectively transforming the simple precursor into a bidentate or polydentate ligand. For instance, replacing the bromine with another nitrogen-containing group, a phosphine (B1218219), or another aromatic ring can create a chelating ligand capable of forming a stable ring structure with a metal ion. The 2-methoxyphenyl group at the 6-position exerts significant steric and electronic influence on the coordination environment around the metal, which can be used to fine-tune the properties of the resulting complex.

Research on similar 2-bromopyridine (B144113) derivatives has demonstrated the feasibility of this approach. For example, 2-bromo-6-methylaminopyridine has been successfully synthesized from 2,6-dibromopyridine (B144722) and used as a precursor to build more complex, scaffolded ligands designed to stabilize unique metal chain complexes. georgiasouthern.edugeorgiasouthern.edu This highlights the potential of this compound to serve as a gateway to a new family of ligands with tailored properties.

Pyridine-Based Ligands in Metal Complex Formation

Pyridine-based ligands are ubiquitous in coordination chemistry due to the predictable and stable bonds they form with a wide variety of transition metals. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and donate electron density to a metal cation.

The rational design of ligands is crucial for controlling the structure and reactivity of the final metal complex. When designing pyridine-bridged ligands, where two or more pyridine units are linked together, several principles are considered:

Spacer Rigidity and Length: The nature of the chemical linker, or spacer, between pyridine rings dictates the flexibility of the ligand. Rigid spacers create well-defined cavities and bite angles, leading to predictable coordination geometries. Flexible spacers can accommodate a wider range of metal ion coordination preferences.

Chelate Ring Size: The length of the spacer directly influences the size of the chelate ring formed upon coordination. Five- and six-membered chelate rings are generally the most stable, and ligand design often targets the formation of these structures.

Steric and Electronic Effects: Substituents on the pyridine rings can be used to modulate the properties of the complex. Bulky groups can create a specific steric environment around the metal, influencing substrate access in catalytic applications. Electron-donating or electron-withdrawing groups alter the electron density at the metal center, which in turn affects its reactivity and redox properties.

Monodentate Coordination: The simplest mode, where the pyridine ligand binds to a metal ion through its nitrogen atom only. nih.gov

Bidentate (Chelating) Coordination: When a second donor atom is present on a side arm attached to the pyridine ring (often at the 2-position), the ligand can bind to the metal at two points, forming a stable chelate ring. This is a common mode for ligands synthesized from precursors like this compound.

Bridging Coordination: A single pyridine-based ligand can bridge two or more metal centers. This is common in the formation of polynuclear complexes and metal-organic frameworks. For example, ligands like 4,4'-bipyridine (B149096) are classic examples of bridging ligands that form extended network structures. rsc.org

Metal Complexation Studies with Pyridine Derivatives

The versatility of pyridine-based ligands has led to extensive studies of their complexes with various transition metals, particularly palladium and copper.

Palladium(II) complexes featuring pyridine-based ligands are highly effective as catalysts and pre-catalysts in a wide range of organic transformations, most notably in carbon-carbon bond-forming reactions. rsc.org A key area of application is in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of biaryls found in many pharmaceuticals and advanced materials.

The catalytic efficiency of these palladium complexes is strongly influenced by the nature of the pyridine ligand. Research has shown that modifying the substituents on the pyridine ring can tune the catalyst's activity. For instance, the introduction of electron-donating groups on the pyridine ring can increase the electron density on the palladium center, which can enhance its catalytic activity in certain reaction steps. Conversely, steric hindrance around the metal center, controlled by bulky substituents, can influence substrate selectivity. Studies on various palladium(II) complexes have demonstrated their ability to achieve high yields in Suzuki coupling reactions across a range of different substrates. rsc.org

| Aryl Bromide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 98 |

| 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 95 |

| 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 92 |

| 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 96 |

This table presents representative data on the catalytic performance of palladium(II) complexes with pyridine-type ligands in Suzuki-Miyaura cross-coupling reactions, illustrating their high efficiency with various substrates.

Copper(II) ions readily form complexes with pyridine-based ligands, resulting in a rich variety of structures with diverse coordination geometries. These geometries are highly dependent on the specific ligand, the counter-ions present, and the crystallization conditions. Common stereochemistries observed include square planar, square pyramidal, and trigonal bipyramidal. nih.govrsc.org

| Complex | Coordination Geometry | Coordination Number | Key Bond Lengths (Å) |

|---|---|---|---|

| [CuCl₂(2-ethylpyridine)₂] | Square Planar | 4 | Cu-N: ~2.02, Cu-Cl: ~2.28 |

| [Cu₄OCl₆(2-ethylpyridine)₄] | Distorted Trigonal Bipyramidal | 5 | Cu-N: ~2.01, Cu-O: ~1.91, Cu-Cl: ~2.40 |

| [Cu(2-hydroxyethylpyridine)Cl₂] | Square Pyramidal | 5 | Cu-N: ~2.00, Cu-O: ~1.96, Cu-Cl: ~2.25, ~2.60 |

This table summarizes key structural features of several copper(II) complexes with substituted pyridine ligands, as determined by X-ray crystallography. Data adapted from reference nih.govrsc.org.

Stabilization of Extended Metal Atom Chains (EMACs) with Related Ligands

Extended Metal Atom Chains (EMACs) are molecular entities composed of a linear sequence of directly bonded metal atoms encapsulated by organic ligands. rsc.org These structures are of significant interest as they represent the smallest conceivable molecular wires, with potential applications in nanoelectronics. rsc.org The formation and stability of EMACs are critically dependent on the design of the surrounding ligands, which serve to template the linear arrangement of metal ions. rsc.org Typically, polydentate ligands, often featuring pyridyl donor groups, wrap helically around the metal chain, enforcing close contact between metal centers and facilitating the formation of metal-metal bonds or strong magnetic interactions. nih.gov

The number of donor atoms within the ligand framework often dictates the number of metal atoms that can be incorporated into the chain, allowing for the synthesis of molecular wires with predetermined lengths. rsc.org Common ligands used in EMAC synthesis are oligo-α-pyridylamines and their derivatives, such as dipyridin-2-yl-amine (Hdpa) and N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine (H2tpda). nih.gov These ligands, upon deprotonation, can support chains of three to nine metal atoms, including transition metals like chromium, cobalt, nickel, and iron. rsc.orgnih.gov

For instance, the dianionic ligand tpda2- has been successfully used to synthesize tetrairon(II) EMACs with the general formula [Fe4(tpda)3X2] (where X = Cl, Br). nih.govnih.gov In these structures, three tpda2- ligands helically envelop the linear Fe4 core. nih.gov The coordination environment of the metal ions is satisfied by the nitrogen atoms of the ligands and terminal halide anions. The terminal iron atoms are typically four-coordinate, while the inner iron atoms are five-coordinate, bonded to nitrogen atoms from the surrounding ligands. nih.gov

While this compound itself is a bidentate ligand, its direct use in forming long EMACs is unlikely without incorporation into a larger, polytopic ligand architecture. The principles of EMAC stabilization require a ligand that can bridge multiple metal centers simultaneously. However, its N,O-donor set could be a component of a more complex ligand designed for this purpose. The steric bulk of the 2-methoxyphenyl group and the electronic influence of the bromo-substituent would be key design considerations, affecting the helical pitch and the electronic properties of the resulting metal chain.

| Metal Chain | Ligand | Number of Metal Atoms | Key Structural Features | Reference |

|---|---|---|---|---|

| [Fe4]8+ | tpda2- | 4 | Helical structure with three ligands wrapping a linear tetrairon core. | nih.govnih.gov |

| [Co3]2+ | dpa- | 3 | Linear trinuclear cobalt complex bridged by four dpa- ligands. | nih.gov |

| [Ni3]2+ | dpa- | 3 | Linear trinuclear nickel complex with D4 symmetry. | nih.govmdpi.com |

| [Ni9] | (Related Pyridylamide) | 9 | Contains a linear string of nine nickel atoms. | rsc.org |

Chelation Properties and Metal Ion Selectivity

The compound this compound is a bidentate ligand capable of forming a five-membered chelate ring by coordinating to a metal center through the pyridine nitrogen atom and the ether oxygen atom of the methoxyphenyl group. The chelation properties and metal ion selectivity are governed by a combination of electronic and steric factors inherent to the ligand's structure.

Factors Influencing Chelation:

Donor Atoms and HSAB Principle: The ligand possesses a borderline nitrogen donor from the pyridine ring and a hard oxygen donor from the ether group. wikipedia.org According to the Hard and Soft Acids and Bases (HSAB) principle, this N,O-donor set suggests a potential affinity for borderline metal ions like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), as well as some harder metal ions.

Steric Hindrance: The 2-methoxyphenyl group introduces significant steric bulk near the coordination site. This can influence the coordination geometry and limit the number of ligands that can fit around a metal center, thereby affecting complex stability and discriminating against certain metal ions based on their preferred coordination geometry and ionic radius. rsc.org

Chelate Effect: As a bidentate ligand, it benefits from the chelate effect, where the formation of a ring structure leads to a thermodynamically more stable complex compared to coordination by two analogous monodentate ligands, primarily due to a favorable entropy change. researchgate.net

Metal Ion Selectivity: The selectivity of a ligand for different metal ions is often compared using stability constants (log K). For transition metal ions, the stability of complexes frequently follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Deviations from this series can arise from factors such as spin-state changes, Jahn-Teller distortion (especially for Cu(II)), and ligand-imposed steric constraints. slideshare.net

| Ligand | Metal Ion | log K1 | log K2 | Reference |

|---|---|---|---|---|

| 2-(Aminomethyl)pyridine | Co(II) | 5.89 | 4.88 | oup.com |

| Ni(II) | 7.40 | 6.32 | oup.com | |

| Cu(II) | 9.14 | 7.10 | oup.com | |

| Zn(II) | 5.13 | 4.44 | oup.com | |

| 4-(2-Pyridylazo)resorcinol (PAR) | Co(II) | >14 (Overall) | - | nih.gov |

| Ni(II) | 13.1 (Overall) | - | nih.gov | |

| Cu(II) | 13.0 (Overall) | - | nih.gov | |

| Zn(II) | 12.15 (Overall) | - | nih.gov | |

| Mn(II) | 9.4 (Overall) | - | nih.gov |

Catalytic Applications of 2 Bromo 6 2 Methoxyphenyl Pyridine Derived Systems

Homogeneous Catalysis Utilizing Pyridine-Metal Complexes

Pyridine-containing ligands are of significant interest in homogeneous catalysis due to the stability and well-understood chemistry of the pyridine (B92270) moiety. diva-portal.org The electronic properties of pyridines make them suitable for a wide range of metal ions, and they provide a rigid, well-defined platform for ligand construction. diva-portal.org Systems derived from 2-Bromo-6-(2-methoxyphenyl)pyridine can be transformed into various ligands, which then form complexes with metals like palladium, influencing the outcomes of catalytic reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. nih.govnih.gov This reaction typically employs a palladium catalyst and is thought to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Ligands derived from 2-substituted pyridines play a crucial role in these reactions. rsc.org While the direct use of this compound as a ligand precursor in documented Suzuki-Miyaura reactions is not extensively detailed in readily available literature, the broader class of 2-arylpyridines is known to be effective. For instance, palladium complexes bearing indolyl-NNN-type ligands have demonstrated catalytic activity in Suzuki reactions with aryl halide substrates. nih.gov The efficiency of these catalysts can be optimized by altering reaction conditions such as the base and solvent used. nih.gov

The challenge often lies in the synthesis and stability of the necessary pyridine-2-boronates for the Suzuki reaction. rsc.org An alternative approach that has shown great promise is the use of pyridine-2-sulfinates as coupling partners, which have demonstrated a broad scope and high utility in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org This method allows for the coupling of various substituted pyridines, including those with both electron-donating and electron-withdrawing groups. rsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions This table is representative of the types of transformations possible, though specific examples using this compound derived ligands are not explicitly detailed in the provided search results.

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd complex with indolyl-NNN ligand/K₂CO₃ | 4-Methyl-1,1'-biphenyl | High | nih.gov |

| 4-Chlorotoluene | Pyridine-2-sulfinate | Palladium catalyst | 2-(p-tolyl)pyridine | Excellent | rsc.org |

| Aryl Iodides | Olefins (Heck reaction) | [Pd(4-X-py)₂Cl₂] | Substituted Styrenes | 61-100% | nih.gov |

Ligand Effects on Catalytic Performance and Selectivity

The electronic and steric properties of ligands are paramount in determining the performance and selectivity of a catalytic system. In palladium-catalyzed cross-coupling reactions, the nature of the pyridine ligand can significantly influence the reaction's efficiency. For instance, in Heck cross-coupling reactions catalyzed by Pd(II) complexes with 4-substituted pyridine ligands, an increase in reaction yield was observed when more basic ligands were used. nih.gov However, steric effects also play a role, with substitution at the 2 or 6 position of the pyridine ring impacting the outcome. nih.gov

The substituents on the pyridine ring can alter the electron density at the metal center. nih.govdigitellinc.com Electron-donating groups generally increase the electron density on the metal, which can affect the rates of oxidative addition and reductive elimination. nih.govrsc.org Conversely, electron-withdrawing groups decrease the electron density. nih.gov This tuning of the electronic properties of the catalyst by modifying the ligand is a key strategy in optimizing catalytic reactions.

Asymmetric Catalysis with Chiral Pyridine-Containing Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of immense importance, particularly in the pharmaceutical industry. hilarispublisher.com Chiral pyridine-containing ligands are central to many of these processes, creating a chiral environment around a metal center that directs the stereochemical outcome of a reaction. hkbu.edu.hknumberanalytics.com

Enantioselective Transformations Mediated by Pyridine Derivatives

Ligands derived from precursors like this compound can be made chiral, and these chiral ligands can be used to mediate a variety of enantioselective transformations. diva-portal.org Pyridine-oxazoline (PyOx) ligands, for example, have been successfully employed in numerous asymmetric catalytic reactions. rsc.org The development of new chiral pyridine units (CPUs) has led to advancements in several mechanistically diverse transition-metal-catalyzed reactions, including nickel-catalyzed intermolecular reductive additions and iridium-catalyzed C-H borylation. acs.org

These chiral ligands can be designed with specific structural features to enhance their performance. For example, a tunable chiral pyridine framework with a rigid fused-ring system has been developed, leading to high catalytic activity and stereoselectivity. acs.org The design of such ligands often involves a modular approach, allowing for the variation of electronic and steric properties. diva-portal.org

Influence of Ligand Electronic and Steric Properties on Enantioselectivity

The enantioselectivity of a chiral catalyst is highly dependent on the electronic and steric properties of its ligand. liv.ac.uk In the asymmetric Diels-Alder reaction catalyzed by Scandium(III)-bis(oxazolinyl)pyridine (Pybox) complexes, it was found that electron-withdrawing groups on the Pybox ligand increased the enantioselectivity. liv.ac.uk More significantly, steric effects near the metal center had a dramatic impact on the enantioselectivity. liv.ac.uk

The interplay between electronic and steric factors is complex. In some cases, electronic effects may have a minor influence on the level of enantioselectivity compared to the absolute configuration of the chiral center within the ligand. diva-portal.org In the context of olefin polymerization with pyridylamido-type catalysts, both steric and electronic contributions have been evaluated, revealing that subtle modifications to the ligand can significantly affect the stereoselectivity of the process. mdpi.com The rational design of chiral ligands, therefore, involves a careful balancing of these properties to achieve the desired level of asymmetric induction. pnas.orgnih.gov

Hydrogenation Reactions Catalyzed by Pyridine-Modified Systems (Related)

Hydrogenation is a fundamental chemical transformation, and pyridine-modified systems have emerged as effective catalysts for these reactions. acs.org The hydrogenation of pyridines themselves to form piperidines is a valuable process, as piperidines are prominent motifs in pharmaceuticals. chemrxiv.org

Ruthenium and iridium complexes featuring pyridine-containing ligands have shown significant activity in hydrogenation and transfer hydrogenation reactions. acs.org For instance, ruthenium complexes with pyridine-2,6-bis(thioether) (SNS) pincer ligands are effective catalysts for the transfer hydrogenation of ketones like acetophenone. acs.org The lability and steric bulk of the co-ligands in these complexes have a pronounced impact on their catalytic activity. acs.org

Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives has also been achieved with high enantioselectivity using chiral phosphine (B1218219) ligands in the presence of iodine. Furthermore, iridium(III) complexes have been used for the ionic hydrogenation of pyridines to produce a broad range of multi-substituted piperidines, tolerating sensitive functional groups. chemrxiv.org The development of catalysts for the enantioselective hydrogenation of pyridines and other N-heterocycles remains an active area of research. nih.govresearchgate.net

Reactivity and Mechanistic Investigations

Chemical Reactivity of 2-Bromo-6-(2-methoxyphenyl)pyridine

The chemical behavior of the title compound is characterized by the inherent properties of its substituted pyridine (B92270) core. The pyridine nucleus is π-deficient, which generally renders it less reactive towards electrophilic substitution compared to benzene (B151609), but more susceptible to nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the nitrogen. uoanbar.edu.iq The presence of a bromine atom at the 2-position and a methoxyphenyl group at the 6-position introduces further electronic and steric complexity.

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by an electrophile. organic-chemistry.orgbaranlab.org

In compounds related to this compound, several groups can act as DMGs. The pyridine nitrogen itself can direct metallation, although its utility can be complicated by competitive nucleophilic addition of the organolithium reagent to the C=N bond. harvard.eduuwindsor.ca To circumvent this, highly hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. uwindsor.ca

The methoxy (B1213986) group (-OCH₃) of the phenyl substituent is also a known DMG. wikipedia.orgorganic-chemistry.org In a molecule like this compound, there is a potential for competition or cooperation between the directing effects of the pyridine nitrogen and the methoxy group. Deprotonation could potentially occur on the pyridine ring at the 3- or 5-positions, directed by the pyridine nitrogen, or on the phenyl ring at the position ortho to the methoxy group. The outcome is highly dependent on reaction conditions, including the base, solvent, and temperature. The relative strength of various directing groups has been studied, as summarized in the table below. harvard.edu

Table 1: Relative Strength of Common Directing Metalation Groups (DMGs)

| Strength | Directing Group (DMG) |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OCH₃, -NR₂, -CF₃, -F, -Cl |

| Weak | -CH₂NR₂, -Ph, -S- |

This table provides a generalized hierarchy of directing group ability in DoM reactions.

Studies on related 2,6-disubstituted pyridines show that functionalization via direct metallation can be challenging but is achievable with careful selection of reagents. researchgate.net For instance, the use of TMP-based magnesium and zinc reagents has enabled the efficient metallation of electron-poor heteroarenes bearing sensitive functional groups. harvard.edu

Substituents profoundly influence the reactivity of the pyridine ring by altering its electron density. uoanbar.edu.iq The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming electrophiles primarily to the 3-position. Conversely, it activates the ring for nucleophilic substitution at the 2- and 4-positions. uoanbar.edu.iq

Research on other substituted pyridines has demonstrated a clear correlation between the electronic nature of the substituent and the reactivity of the system. For example, studies on iron complexes with substituted pyridinophane ligands found that electron-withdrawing groups (EWGs) at the 4-position of the pyridine ring resulted in higher yields in C-C coupling reactions, which was directly proportional to the Hammett Parameter (σp) of the substituent. nih.gov Similarly, the electronic properties of NNN pincer-type ligands containing a substituted central pyridine ring can be tuned by altering the substituent at the 4-position, which in turn affects the properties of their copper(II) complexes. nih.gov Investigations into the hydrolysis rates of methyl methoxypyridinecarboxylates have also highlighted the significant electronic interactions between a methoxy group and the pyridine ring nitrogen. rsc.org

Mechanistic Pathways of Cross-Coupling Reactions Involving Pyridine Derivatives

The bromine atom at the 2-position makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions. These reactions are fundamental for constructing C-C bonds and synthesizing complex biaryl compounds.

The Suzuki-Miyaura reaction is one of the most widely used methods. However, cross-coupling reactions involving 2-substituted pyridines are often challenging, a phenomenon known as the "2-pyridyl problem". nih.gov This difficulty arises from the propensity of the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition. Furthermore, 2-pyridylboronic acids, the key reagents in Suzuki couplings, are often unstable and prone to protodeboronation. nih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is initiated by the oxidative addition of a Pd(0) species to the aryl halide (in this case, the C-Br bond of the pyridine). This forms an arylpalladium(II) halide complex. The next crucial step is transmetallation, where the organic group is transferred from the organoboron reagent to the palladium center. This step typically requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species. nih.gov The final step is reductive elimination, which forms the new C-C bond, yields the biaryl product, and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine (B144113)

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 80 | 95 | researchgate.net |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343)/H₂O | 100 | 89 | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 60 | >99 | thieme-connect.com |

This table shows representative conditions for the coupling of 2-bromopyridine with various aryl boronic acids, illustrating the range of effective catalytic systems.

To overcome the "2-pyridyl problem," various strategies have been developed. These include the use of specialized ligands that can stabilize the palladium catalyst, the development of alternative coupling partners like pyridine-2-sulfinates which show enhanced stability and reactivity, and the use of ligand-free catalytic systems under specific conditions, such as oxygen-promoted reactions in aqueous media. nih.govresearchgate.netrsc.org

Conformational Dynamics and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are dictated by rotation around the single bond connecting the pyridine and phenyl rings. Significant steric hindrance is expected between the pyridine ring and the ortho-methoxy group on the phenyl ring.

Analysis of structurally related compounds provides insight into the likely conformation. For instance, the crystal structure of 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine reveals that the methoxyphenyl ring is substantially twisted out of the plane of the central pyridine ring, with a dihedral angle of 48.93(4)°. nih.gov A similar non-planar conformation is expected for this compound to minimize steric repulsion. This twisting disrupts the π-conjugation between the two aromatic rings. Studies on other 2,6-disubstituted pyridines, such as pyridine-2,6-dicarboxamides, also show that the molecular conformation plays a crucial role in determining intermolecular interactions and crystal packing. acs.org In some cases, multiple conformations can coexist, as observed in the crystal structure of 2-Bromo-6-hydrazinylpyridine, which features two distinct conformers in the asymmetric unit. researchgate.net

The pyridine nitrogen atom is basic and can be protonated in acidic conditions. This protonation introduces a formal positive charge on the nitrogen, which can dramatically alter the molecule's electronic properties and intramolecular forces, potentially triggering a conformational change.

While specific studies on the pH-dependent conformation of this compound are not available, the principle has been extensively demonstrated in other systems containing nitrogen heterocycles. For example, in the diphtheria toxin T-domain, the protonation of histidine residues in response to endosomal acidification is the critical trigger for a major conformational change that leads to membrane insertion. nih.gov This process acts as a "pH-triggered conformational switch," where protonation shifts the equilibrium from a soluble, inactive state to a membrane-competent one. nih.gov Similarly, the influenza virus hemagglutinin protein undergoes a low-pH-triggered refolding that involves reversible conformational intermediates. nih.gov

For this compound, protonation of the pyridine nitrogen would increase electrostatic repulsion with the lone pairs of the methoxy oxygen and the electron cloud of the phenyl ring. This could lead to a change in the preferred dihedral angle between the two rings to adopt a new, energetically favorable conformation. Theoretical studies on 3-substituted pyridines have been used to calculate acidity constants and consider conformational equilibria upon protonation, underscoring the importance of this phenomenon. mdpi.com

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of "2-Bromo-6-(2-methoxyphenyl)pyridine". Techniques such as NMR and mass spectrometry offer a detailed view of the molecule's atomic arrangement and mass, which are critical for both synthesis verification and reaction monitoring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of "this compound" in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of every atom can be mapped.

While specific experimental spectra for "this compound" are not publicly documented, the expected spectral data can be accurately predicted based on its structural analogue, 2-(2-Methoxyphenyl)pyridine chemsrc.com. The introduction of a bromine atom at the C6 position of the pyridine (B92270) ring is expected to induce notable changes in the chemical shifts of the nearby protons and carbons due to its electron-withdrawing inductive effect and the heavy atom effect.

¹H NMR Spectroscopy: The ¹H NMR spectrum would display distinct signals for the protons on both the pyridine and the methoxyphenyl rings. The methoxy (B1213986) group (–OCH₃) protons would appear as a sharp singlet. The protons on the pyridine ring, which form an AMX spin system, would be influenced by the bromine substituent. Specifically, the proton at the C5 position (adjacent to the bromine) would likely experience a downfield shift compared to the parent compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all unique carbon environments. The carbon atom bonded to the bromine (C6) would show a significantly shifted resonance. The other pyridine carbons (C3, C4, C5) and the carbons of the methoxyphenyl ring would also exhibit shifts predictable from additive substituent effect rules. The spectrum for the parent compound, 2-(2-Methoxyphenyl)pyridine , shows characteristic peaks that serve as a baseline for these predictions chemsrc.com.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | 7.30 - 7.40 | d |

| Pyridine H-4 | 7.75 - 7.85 | t |

| Pyridine H-5 | 7.45 - 7.55 | d |

| Phenyl H-3' | 7.00 - 7.10 | d |

| Phenyl H-4' | 7.35 - 7.45 | t |

| Phenyl H-5' | 7.05 - 7.15 | t |

| Phenyl H-6' | 7.80 - 7.90 | d |

| Methoxy (OCH₃) | 3.80 - 3.90 | s |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 158.0 - 160.0 |

| Pyridine C3 | 120.0 - 122.0 |

| Pyridine C4 | 138.0 - 140.0 |

| Pyridine C5 | 124.0 - 126.0 |

| Pyridine C6 | 142.0 - 144.0 |

| Phenyl C1' | 129.0 - 131.0 |

| Phenyl C2' | 156.0 - 157.0 |

| Phenyl C3' | 111.5 - 113.5 |

| Phenyl C4' | 131.0 - 133.0 |

| Phenyl C5' | 121.0 - 123.0 |

| Phenyl C6' | 130.0 - 132.0 |

| Methoxy (OCH₃) | 55.5 - 56.5 |

Note: The data in this table is predicted based on known values for analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can confirm the molecular formula of "this compound" (C₁₂H₁₀BrNO).

A crucial feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity separated by 2 mass units, [M]⁺ and [M+2]⁺, which is a definitive signature for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture and monitor the progress of a reaction. The mass spectrum obtained from GC-MS would show characteristic fragmentation patterns, which can further help in structural confirmation. While experimental spectra are not available, predicted mass-to-charge ratios for various adducts of similar bromo-pyridine derivatives have been calculated and can be found in chemical databases uni.luuni.lu.

| Ion / Adduct | Predicted m/z | Notes |

| [M]⁺ | 262.9940 | For ⁷⁹Br isotope |

| [M+2]⁺ | 264.9919 | For ⁸¹Br isotope |

| [M+H]⁺ | 263.9998 | Protonated molecule (⁷⁹Br) |

| [M+Na]⁺ | 285.9817 | Sodium adduct (⁷⁹Br) |

Note: The data in this table is based on theoretical calculations for the exact mass. The presence of the bromine isotope pattern is a key diagnostic feature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise information on bond lengths, bond angles, and the spatial orientation of the molecule.

As of now, a crystal structure for "this compound" has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the solid-state structure can be reliably inferred by examining the crystallographic data of highly similar molecules. The crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine provides significant insight into the likely conformation and packing of the target molecule nih.gov.

Due to steric hindrance between the hydrogen atom at the C3 position of the pyridine ring and the hydrogen atom at the C6' position of the phenyl ring, biaryl systems like this are typically not planar. The molecule is expected to adopt a twisted conformation.

The key parameter describing this twist is the dihedral angle between the planes of the pyridine ring and the 2-methoxyphenyl ring. In the analogous structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine , the dihedral angle between the two aromatic rings is 51.39(5)° nih.gov. It is highly probable that "this compound" adopts a similarly twisted conformation to minimize steric repulsion, with a dihedral angle in the range of 40-60°. The methoxy group itself is likely to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization.

| Parameter | Value (from analogue) | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Dihedral Angle (Aromatic Rings) | 51.39 (5)° | nih.gov |

Note: The crystallographic data presented is for the analogue compound 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For "this compound", several types of interactions are expected to play a role in the crystal packing.

Drawing parallels from the crystal structure of 2-Bromo-6-hydrazinylpyridine , which also contains a 2-bromo-pyridine moiety, it is plausible that halogen bonding could be a significant interaction nih.govsigmaaldrich.comnih.govresearchgate.net. This could involve a Br···N interaction between the bromine atom of one molecule and the pyridine nitrogen of a neighboring molecule.

While the molecule lacks conventional hydrogen bond donors (like O-H or N-H), the possibility of weak intramolecular hydrogen bonds of the C-H···O or C-H···N type exists. Specifically, a weak hydrogen bond could form between one of the methoxy group's hydrogen atoms and the nitrogen atom of the pyridine ring, or between the C3-H of the pyridine ring and the oxygen atom of the methoxy group. Such an interaction, if present, would further influence the conformation of the molecule by restricting the rotation around the C-C bond connecting the two rings and favoring a more planar arrangement, though this would be counteracted by steric hindrance. The presence and significance of these weak interactions could be confirmed through detailed analysis of a future crystal structure.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry approaches serve as indispensable tools for gaining deep molecular-level insights into the structural and electronic properties of compounds like this compound. These methods complement experimental findings, providing a detailed understanding of the molecule's behavior.

Quantum Chemical Modeling and Molecular Orbital Theory

Quantum chemical modeling provides a foundational framework for understanding the electronic structure and reactivity of this compound. Through molecular orbital theory, it is possible to describe the distribution and energy of electrons within the molecule. These calculations are crucial for interpreting chemical bonding, predicting molecular stability, and understanding electronic transitions. The theory posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The energies of these orbitals, particularly the frontier orbitals (HOMO and LUMO), are key determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms, or the ground state geometry, of a molecule. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to optimize the molecular structure. The calculated geometric parameters, such as bond lengths and angles, are typically in close agreement with experimental data derived from X-ray crystallography. A key structural feature is the dihedral angle between the pyridine and the methoxyphenyl rings, which is non-planar due to steric hindrance.

Table 1: Selected Optimized Geometrical Parameters from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Br7 | 1.899 | ||

| C5-C6 | 1.488 | ||

| C8-O14 | 1.366 | ||

| O14-C15 | 1.423 | ||

| C6-N1-C2 | 118.2 | ||

| C5-C6-N1 | 123.1 | ||

| C6-C5-C8-C9 | 54.8 |

Note: Data is illustrative and based on typical DFT calculation results. Actual values may vary based on the specific level of theory and basis set.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis investigates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger energy gap implies higher stability and lower reactivity. For this compound, the HOMO is generally localized on the electron-rich methoxyphenyl moiety, whereas the LUMO is distributed over the bromopyridine ring. This spatial separation of the frontier orbitals is indicative of intramolecular charge transfer characteristics.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -0.65 |

| Energy Gap (ΔE) | 5.33 |

Note: These values are representative and can differ based on the computational methodology employed.

Hirshfeld Surface Analysis and Energy Framework Studies

Energy framework studies build upon Hirshfeld analysis to calculate the interaction energies between molecules, providing a quantitative understanding of the crystal's structural stability. These studies can depict the energy frameworks as cylinders, where the size of the cylinder corresponds to the strength of the interaction. This provides a clear visual representation of the energetic topology of the crystal packing, highlighting the primary forces responsible for the supramolecular assembly.

Table 3: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface

| Interaction Type | Contribution (%) |

| H···H | 42.5 |

| C···H / H···C | 24.6 |

| O···H / H···O | 11.7 |

| Br···H / H···Br | 9.8 |

| Br···C / C···Br | 2.6 |

| N···H / H···N | 2.2 |

Note: Percentages are illustrative of typical findings from Hirshfeld surface analysis.

Prediction of Vibrational Frequencies and Molecular Electrostatic Potential

Theoretical calculations, particularly using DFT, are employed to predict the vibrational frequencies of this compound. The resulting theoretical spectrum can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of specific vibrational modes, such as stretching and bending of various bonds (C-H, C=N, C-O, C-Br). This comparison serves as a valuable tool for structural confirmation.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution across the molecule. It uses a color scale to indicate electron-rich regions (negative potential, typically red) and electron-poor regions (positive potential, typically blue). For this compound, the MEP map highlights the electronegative nitrogen and oxygen atoms as centers of negative potential, making them likely sites for electrophilic attack. Conversely, regions of positive potential are generally located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack.

Table 4: Assignment of Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H stretching | 3100 - 3000 |

| CH3 asymmetric/symmetric stretching | 2980 - 2920 |

| C=N stretching | ~1590 |

| Aromatic C=C stretching | 1570 - 1430 |

| C-O-C asymmetric stretching | ~1250 |

| C-Br stretching | ~670 |

Note: Frequencies are approximate and correspond to scaled theoretical values.

Emerging Research Directions and Potential Applications in Materials Science

2-Bromo-6-(2-methoxyphenyl)pyridine as a Versatile Building Block in Advanced Materials Synthesis

The molecular architecture of this compound makes it a highly adaptable building block for the construction of complex, high-performance materials. The pyridine (B92270) ring, a common scaffold in drug discovery, also provides a foundation for creating new materials. nih.gov The bromine atom serves as a reactive site, readily participating in a variety of cross-coupling reactions, such as Suzuki, Ullmann-type, and Sonogashira couplings. researchgate.net This allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse molecular structures.

The methoxyphenyl group, on the other hand, influences the steric and electronic properties of the molecule, which can be further modified to fine-tune the characteristics of the resulting material. This strategic functionalization is crucial for developing materials with specific optical, electronic, or catalytic properties. For instance, the incorporation of different substituents on the pyridine ring can significantly alter the permeability and other physicochemical properties of the material. nih.gov

Research has demonstrated the use of substituted pyridines in the formation of covalent organic frameworks (COFs), where the pyridine molecules become an integral part of the crystal structure, providing necessary support. sciencecodex.com This highlights the potential of pyridine-based building blocks like this compound in the bottom-up assembly of porous and crystalline materials for applications in areas such as gas storage and catalysis. sciencecodex.com

Furthermore, the ability to selectively functionalize the 2- and 6-positions of the pyridine ring allows for the creation of unsymmetrical 2,6-disubstituted pyridine-bridged compounds, which are valuable intermediates in the synthesis of advanced materials. researchgate.net This versatility has led to the development of practical and efficient protocols for the synthesis of a variety of 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net

Development of Molecular Devices and Switches Based on Pyridine Frameworks (Related)

The pyridine framework is a key component in the design of molecular-scale devices and switches. These systems are capable of transitioning between two or more stable states in response to external stimuli such as light, heat, or an electric field. This switching behavior at the molecular level holds immense promise for the development of next-generation electronics, data storage, and sensor technologies.

The inherent properties of the pyridine ring, such as its ability to coordinate with metal ions and its defined electronic characteristics, make it an ideal candidate for constructing molecular switches. By incorporating photochromic units or other responsive moieties into the pyridine backbone, it is possible to create materials that exhibit reversible changes in their properties. For example, light-induced morphological transformations in photochromic metallo-supramolecular polymer systems can influence their electrical and thermoelectric properties, suggesting a new approach for creating stimuli-responsive supramolecular switches. acs.org

Integration into Functional Materials with Tunable Properties

The integration of this compound and related structures into larger functional materials allows for the precise tuning of their properties. By carefully selecting the building blocks and the synthetic methodology, researchers can create materials with tailored optical, electronic, and magnetic characteristics.

One area of significant interest is the development of extended metal atom chains (EMACs). georgiasouthern.edu These are multimetallic complexes with a linear chain of metal-metal bonds, stabilized by surrounding organic ligands. georgiasouthern.edu When paramagnetic metal ions are used, these materials can exhibit unique magnetic properties due to the direct communication between the metal centers. georgiasouthern.edu Pyridine-based ligands, including derivatives of 2-aminopyridine, play a crucial role in stabilizing these fragile metal chains. georgiasouthern.edugeorgiasouthern.edu The synthesis of ligands such as 2-Bromo-6-methylaminopyridine is a key step in creating more stable EMACs with potentially enhanced magnetic properties. georgiasouthern.edugeorgiasouthern.edu

The ability to introduce various functional groups onto the pyridine ring through reactions like trifluoromethoxylation further expands the possibilities for creating functional materials. rsc.org The trifluoromethoxy (OCF3) group, for instance, has a significant impact in materials science research. rsc.org Developing simple and scalable methods to incorporate this group into pyridine scaffolds provides access to a new class of building blocks for novel drugs, agrochemicals, and functional materials. rsc.org

The following table provides an overview of related pyridine derivatives and their key research findings:

| Compound Name | Key Research Finding |

| 2-Bromo-6-methylaminopyridine | Successfully synthesized with a 54.1% yield and used in attempts to create a tren-based scaffolded ligand for stabilizing extended metal atom chains (EMACs). georgiasouthern.edugeorgiasouthern.edu |

| 2-Bromo-6-ethylaminopyridine | Synthesized and characterized using the same method as 2-Bromo-6-methylaminopyridine. georgiasouthern.edu |

| 2,6-dimethylaminopyridine | Synthesized with a 37.7% yield from 2,6-Dibromopyridine (B144722) and methylamine (B109427). georgiasouthern.edu |

| 2-Bromo-6-(hydroxymethyl)pyridine | A related compound with a melting point of 34°C to 41°C. thermofisher.com |

| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(2-methoxyphenyl)pyridine-3-carbonitrile | Synthesized with an 80% yield. mdpi.com |

This targeted approach to materials design, enabled by versatile building blocks like this compound, is driving innovation across a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-(2-methoxyphenyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) to couple a bromopyridine precursor with a 2-methoxyphenylboronic acid. Key parameters include:

- Catalyst loading : 1-5 mol% Pd.

- Solvent : Toluene or THF under inert atmosphere.

- Temperature : 80-100°C for 12-24 hours .

- Base : K₂CO₃ or NaOAc to facilitate transmetallation.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Q. How is this compound characterized to confirm structural integrity?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton at δ 3.8-4.0 ppm, aromatic protons in pyridine ring).

- Mass Spectrometry : HRMS (ESI) for molecular ion verification (expected [M+H]⁺ ~ 264.12).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for crystal structure determination .

Q. What safety precautions are critical when handling this compound?

- Storage : Sealed in dry conditions at 2-8°C to prevent bromine displacement or hydrolysis .

- PPE : Gloves, lab coat, and fume hood use due to potential toxicity (limited data available; treat as hazardous) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps.

- Focus : Electron-withdrawing effects of bromine and methoxy groups on reaction kinetics.

- Software : Gaussian or ORCA for modeling; PyMol for visualization .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Troubleshooting :

- Impurity Analysis : LC-MS to identify byproducts (e.g., debrominated species or unreacted boronic acid).

- Isotopic Labeling : Use ²H/¹³C-labeled precursors to track reaction pathways.

- Optimization : Adjust stoichiometry (e.g., excess boronic acid) or catalyst system (e.g., switch to PdCl₂(dppf)) .

Q. How does steric hindrance from the 2-methoxyphenyl group influence regioselectivity in further functionalization?

- Experimental Design :

- Substitution Reactions : Compare reactivity with nucleophiles (e.g., amines vs. thiols) under varying temperatures.

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to determine rate constants.

- Case Study : Lower yields in SNAr reactions due to ortho-methoxy steric effects; use bulky bases (e.g., DBU) to enhance deprotonation .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

- Applications :

- Anticancer Agents : Serve as a precursor for kinase inhibitors via Buchwald-Hartwig amination.

- Antimicrobials : Functionalize via Sonogashira coupling to introduce alkynyl groups for bioactivity screening.

- Case Study : Used in the synthesis of Ticlopidine derivatives for antiplatelet activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.